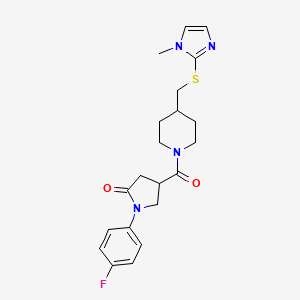

1-(4-fluorophenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

Description

1-(4-Fluorophenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a piperidine ring connected via a carbonyl group. The piperidine moiety is further functionalized with a thioether-linked 1-methylimidazole group.

The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for thioether formation, amide coupling for the piperidine-pyrrolidinone linkage, and Suzuki-Miyaura cross-coupling for aryl group introduction, as inferred from analogous syntheses in the literature . Crystallographic refinement using programs like SHELXL would confirm its three-dimensional conformation, critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O2S/c1-24-11-8-23-21(24)29-14-15-6-9-25(10-7-15)20(28)16-12-19(27)26(13-16)18-4-2-17(22)3-5-18/h2-5,8,11,15-16H,6-7,9-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIRSCOICOZOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-fluorophenyl)-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 353.45 g/mol. The structure features a fluorophenyl group, a piperidine ring, and an imidazole moiety, which are known to contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to exhibit neuroleptic activities comparable to haloperidol, suggesting potential applications in treating psychiatric disorders .

Neuroleptic Activity

Research indicates that derivatives of the compound exhibit significant neuroleptic effects. For instance, a related compound demonstrated potent activity against dopamine receptors, which are crucial in the treatment of schizophrenia and other mental health disorders . The mechanism involves modulation of neurotransmitter release and receptor binding affinity.

Antimicrobial Activity

In addition to neuroleptic properties, some studies have explored the antimicrobial potential of imidazole derivatives. Compounds structurally related to this compound have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests that the compound may possess dual therapeutic roles as both an antipsychotic and an antimicrobial agent .

Case Studies

A series of studies have evaluated the pharmacological profiles of similar compounds:

- Neuroleptic Efficacy : In a comparative study, several piperidine derivatives were tested for their neuroleptic efficacy. One compound exhibited a lower incidence of extrapyramidal side effects while maintaining effective dopamine receptor antagonism .

- Antibacterial Testing : Another study assessed the antibacterial activity using the agar disc-diffusion method against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth at concentrations as low as 1 mM .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Neuroleptic | 4-(4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone | Comparable to haloperidol |

| Antimicrobial | Various imidazole derivatives | Inhibition of E. coli and S. aureus |

| Other Activities | Piperazine derivatives | Potential anti-inflammatory effects |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

*Estimated via fragment-based methods (e.g., Moriguchi logP).

Key Observations:

- Fluorophenyl vs. Trifluoromethylphenyl : The target’s 4-fluorophenyl group enhances metabolic stability compared to the electron-withdrawing trifluoromethyl group in , which may reduce bioavailability due to increased polarity .

- Imidazole-Thioether vs. Benzimidazole : The 1-methylimidazole-thioether in the target compound likely improves membrane permeability over the benzimidazole in , though at the cost of reduced π-π stacking interactions with aromatic enzyme pockets .

- Piperidine-Carbonyl vs.

Pharmacokinetic and Pharmacodynamic Profiles

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidin-2-one core, followed by functionalization of the piperidine and imidazole moieties. Key steps include:

- Condensation reactions to form the pyrrolidinone ring, often using activated carbonyl intermediates.

- Thioether linkage formation between the piperidine and 1-methyl-1H-imidazole-2-thiol, requiring base catalysis (e.g., K₂CO₃) and polar aprotic solvents like DMF .

- Coupling reactions (e.g., amide bond formation) to connect the fluorophenyl group.

Optimization parameters include: - Temperature control : Elevated temperatures (70–100°C) for imidazole-thioether formation to avoid side reactions .

- Solvent selection : DMF or THF for solubility of intermediates .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation of the fluorophenyl, piperidine, and imidazole moieties. ¹⁹F NMR is critical for confirming fluorine substitution .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95% required for biological studies) and monitors reaction progress .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidinone and piperidine rings, though challenges arise due to flexibility in the thioether linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies between predicted and observed NMR peaks often arise from:

- Conformational flexibility : The piperidine-thioether moiety may adopt multiple conformations, leading to splitting or broadening of signals. Use variable-temperature NMR to stabilize dominant conformers .

- Tautomerism in imidazole : The 1-methyl-1H-imidazole group can exhibit tautomeric shifts, altering chemical shifts. Compare experimental data with DFT-calculated NMR spectra for validation .

- Crystallographic vs. solution-state structures : X-ray data (e.g., SHELX-refined structures) may show fixed conformations, while solution NMR reflects dynamic behavior .

Q. What strategies are recommended for studying the compound’s reactivity in biological systems?

- Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., thioether oxidation or pyrrolidinone hydrolysis) .

- Isotopic labeling : Introduce ¹⁸O or deuterium at the pyrrolidinone carbonyl to track hydrolysis pathways via LC-MS .

- Docking studies : Model interactions with target proteins (e.g., kinases) using the fluorophenyl group as a hydrophobic anchor and the imidazole-thioether as a hydrogen-bond acceptor .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

- Co-crystallization : Use fragment-based approaches with protein targets (e.g., kinases) to stabilize flexible regions .

- Solvent screening : Test mixed-solvent systems (e.g., DMSO/water) to improve crystal lattice formation .

- Halogen bonding : Leverage the fluorophenyl group’s electronegativity to enhance crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.